Wkymvm-NH2 (tfa)
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Overview
Description
WKYMVM-NH2 (TFA) is a synthetic hexapeptide that acts as a potent agonist for N-formyl peptide receptors (FPR1 and FPRL1/2). These receptors are involved in various immune responses, including chemotaxis, mobilization of complement receptor-3, and activation of NADPH oxidase . The compound is widely used in scientific research due to its ability to activate several leukocyte effector functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
WKYMVM-NH2 (TFA) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
While specific industrial production methods for WKYMVM-NH2 (TFA) are not widely documented, the general approach involves scaling up the SPPS process. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
WKYMVM-NH2 (TFA) primarily undergoes peptide bond formation and cleavage reactions during its synthesis . It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: Trifluoroacetic acid (TFA) with scavengers such as water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Major Products
The major product formed is the hexapeptide WKYMVM-NH2 (TFA), which is obtained after the final deprotection and cleavage steps .
Scientific Research Applications
WKYMVM-NH2 (TFA) has several scientific research applications:
Immunology: It is used to study the activation and chemotaxis of immune cells, including neutrophils, monocytes, and macrophages.
Cancer Research: WKYMVM-NH2 (TFA) is used to investigate its effects on immune cell functions in the context of cancer.
Cell Biology: It is utilized to study cell proliferation and cytokine profiles in various cell lines.
Mechanism of Action
WKYMVM-NH2 (TFA) exerts its effects by binding to and activating N-formyl peptide receptors (FPR1 and FPRL1/2) on the surface of immune cells . This activation leads to several downstream effects, including:
Chemotaxis: Directed movement of immune cells towards the site of infection or inflammation.
Activation of NADPH Oxidase: Production of reactive oxygen species (ROS) for microbial killing.
Mobilization of Complement Receptor-3: Enhancing phagocytosis and clearance of pathogens.
Comparison with Similar Compounds
WKYMVM-NH2 (TFA) is unique due to its high potency and specificity for N-formyl peptide receptors. Similar compounds include:
WKYMVm-NH2: Another hexapeptide with similar agonistic properties for FPRs.
Cpd43: A mixed agonist for FPR1 and FPR2, used in research on rheumatoid arthritis.
These compounds share similar mechanisms of action but differ in their specific applications and potency.
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H61N9O7S2.C2HF3O2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30;3-2(4,5)1(6)7/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55);(H,6,7)/t29-,31-,32-,33-,34-,35-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVYQWVNXDVTBW-CZPFDPCBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H62F3N9O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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